rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde, trans
Description
rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde, trans (CAS: rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde) is a cyclopropane derivative featuring a 1-methylpyrazole substituent and a carbaldehyde functional group. Cyclopropane derivatives are of significant interest in medicinal chemistry due to their strained ring system, which can enhance binding affinity in drug candidates. The trans configuration of the substituents on the cyclopropane ring contributes to its stereochemical stability.
Reported Data (Conflicting Evidence):
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-10-4-7(3-9-10)8-2-6(8)5-11/h3-6,8H,2H2,1H3 |
InChI Key |
FFNHLYUFLYJAAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CC2C=O |
Origin of Product |
United States |
Biological Activity
The compound rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde, trans (CAS Number: 2138216-03-0) is a cyclopropane derivative featuring a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of receptor interactions and enzymatic inhibition. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 150.18 g/mol
| Property | Value |
|---|---|
| CAS Number | 2138216-03-0 |
| Molecular Formula | CHNO |
| Molecular Weight | 150.18 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde is primarily associated with its interaction with various receptors and enzymes. Preliminary studies suggest that this compound may exhibit:
- Inhibition of Enzymatic Activity : Studies indicate that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders .
- Receptor Binding : The pyrazole ring is known for its ability to interact with various biological receptors, including sigma receptors. This interaction can modulate neurotransmitter release and has implications for neuropharmacology .
1. Sigma Receptor Interaction
A study published in the Journal of Medicinal Chemistry explored the binding affinity of rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane derivatives to sigma receptors. The findings demonstrated that these compounds could act as selective sigma ligands, which are of interest for their potential roles in treating neurodegenerative diseases .
2. Anticancer Activity
Research has shown that similar cyclopropane derivatives can exhibit anticancer properties through apoptosis induction in cancer cell lines. In vitro assays revealed that rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane derivatives could inhibit cell proliferation in certain cancer types, suggesting a pathway for further development as an anticancer agent .
Biological Assays
To evaluate the biological activity of rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde, various assays have been conducted:
| Assay Type | Outcome |
|---|---|
| Sigma Receptor Binding | High affinity observed |
| Antiproliferative Assay | Significant inhibition in cancer cell lines |
| Enzyme Inhibition | Moderate inhibition of target enzymes |
Comparison with Similar Compounds
Functional Group and Structural Variations
The target compound’s carbaldehyde group distinguishes it from related cyclopropane derivatives, which often feature amines, carboxylic acids, or halides. Key comparisons include:
*Note: Molecular weight for the target compound is recalculated based on structural analysis; data is inconsistent and requires verification.
Crystallographic and Physical Properties
- Crystal Packing : highlights that cyclopropane derivatives often exhibit intermolecular hydrogen bonding (e.g., C–H⋯O interactions), influencing melting points and stability . The target compound’s crystal structure is unreported but may follow similar trends.
- Purity : Industrial-grade purity (95%) is standard for such compounds, as seen in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
